11-dehydro-thromboxane B2(1-)

pharmacokinetics thromboxane metabolism biomarker stability

11-Dehydro-thromboxane B2 (11-dehydro-TXB2, CAS 67910-12-7) is the primary stable enzymatic metabolite of thromboxane A2 (TXA2) in the human circulation, produced via 11-hydroxydehydrogenase-catalyzed oxidation of thromboxane B2 (TXB2). It belongs to the eicosanoid/prostanoid class and serves as the gold-standard urinary and plasma biomarker for in vivo platelet activation and TXA2 biosynthesis.

Molecular Formula C20H31O6-
Molecular Weight 367.5 g/mol
Cat. No. B1262420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-dehydro-thromboxane B2(1-)
Molecular FormulaC20H31O6-
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O
InChIInChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1
InChIKeyKJYIVXDPWBUJBQ-UHHGALCXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Dehydro-Thromboxane B2: Core Identity & Procurement-Relevant Biochemical Profile


11-Dehydro-thromboxane B2 (11-dehydro-TXB2, CAS 67910-12-7) is the primary stable enzymatic metabolite of thromboxane A2 (TXA2) in the human circulation, produced via 11-hydroxydehydrogenase-catalyzed oxidation of thromboxane B2 (TXB2). It belongs to the eicosanoid/prostanoid class and serves as the gold-standard urinary and plasma biomarker for in vivo platelet activation and TXA2 biosynthesis [1]. The compound is available as a purified analytical standard, as a deuterated internal standard (11-dehydro-TXB2-d4) for LC-MS/MS quantification, and as the antigen target in multiple commercial competitive ELISA kits optimized for urine, plasma, and tissue homogenate matrices [2].

Why 11-Dehydro-Thromboxane B2 Cannot Be Replaced by Thromboxane B2 or Alternative Metabolites


Despite belonging to the same thromboxane metabolic family, TXB2, 2,3-dinor-TXB2, and 11-dehydro-13,14-dihydro-15-keto-TXB2 each exhibit fundamentally different pharmacokinetic profiles, pre-analytical stability, and receptor pharmacology that preclude interchangeable use for biomarker quantification. TXB2 measurements in plasma are confounded by artifactual generation during blood collection and processing, with baseline catheter-drawn plasma levels (66 ± 63 pg/mL) vastly exceeding the true endogenous estimate of 1–2 pg/mL [1]. 2,3-Dinor-TXB2 displays a substantially shorter plasma half-life (15–17 min) and lower urinary abundance [2]. 11-Dehydro-TXB2 uniquely possesses a 45–60 min plasma half-life, resistance to ex vivo formation, and—critically—a distinct CRTH2 receptor agonist pharmacology absent from the parent TXB2 molecule and the synthetic TXA2 analog U46,619 [3]. These differences directly impact assay selection, data interpretability, and experimental reproducibility across clinical and research settings.

Quantitative Differentiation Evidence: 11-Dehydro-Thromboxane B2 Versus Closest Analogs


Plasma Half-Life: 11-Dehydro-TXB2 (45–60 min) Versus TXB2 (~5 min) and 2,3-Dinor-TXB2 (15–17 min)

In a controlled human infusion study employing deuterated internal standards and capillary GC-NICI-MS, the post-infusion plasma half-life of 11-dehydro-TXB2 was determined to be approximately 1 hour (45–60 min across multiple independent reports), compared with approximately 5 minutes for the parent compound TXB2 and 15–17 minutes for the alternative β-oxidation metabolite 2,3-dinor-TXB2 [1]. This ~9- to 12-fold longer half-life provides a substantially wider analytical sampling window and enables time-integrated assessment of TXA2 biosynthesis that is not feasible with the short-lived alternatives [2].

pharmacokinetics thromboxane metabolism biomarker stability

Ex Vivo Artifact Resistance: 11-Dehydro-TXB2 Remains Stable in Catheter-Collected Plasma While TXB2 Increases Dramatically

In a direct within-subject, serial-sampling study, plasma TXB2 levels drawn via indwelling catheter at baseline were 66 ± 63 pg/mL—already substantially above the true endogenous estimate of 1–2 pg/mL—and increased over time to 339 ± 247 pg/mL at 240 minutes post-insertion due to ex vivo platelet activation [1]. In contrast, 11-dehydro-TXB2 concentrations did not change significantly across any sequential catheter sample or separate venipuncture sample, remaining consistently within the range of 0.9–1.8 pg/mL in healthy subjects. Whole blood was shown to possess only a minor, non-enzymatic capacity to form 11-dehydro-TXB2 in erythrocytes, which did not constitute a practical limitation to its use as an in vivo biomarker [2].

pre-analytical validation biomarker reliability platelet activation artifact

Urinary Excretion Abundance: 11-Dehydro-TXB2 Is 1.5- to 7.5-Fold More Abundant Than 2,3-Dinor-TXB2

Two independent studies establish the quantitative superiority of 11-dehydro-TXB2 in urine. Kikuchi et al. (1992) reported that in human urine, 11-dehydro-TXB2 is excreted 1.5- to 5.8-fold more abundantly than 2,3-dinor-TXB2 [1]. Catella & FitzGerald (1987) provided absolute quantification in healthy volunteers: urinary 11-dehydro-TXB2 was 792 ± 119 pg/mg creatinine versus 106 ± 21 pg/mg creatinine for 2,3-dinor-TXB2, representing a ~7.5-fold difference [2]. The ratio of 2,3-dinor-TXB2 to 11-dehydro-TXB2 in urine across healthy subjects ranged from 1:3 to 1:5 as confirmed by GC-MS/MS [3].

urinary biomarker TXA2 metabolite ratio clinical chemistry

Clinical Sensitivity in Thromboembolic Disease: 11-Dehydro-TXB2 Outperforms 2,3-Dinor-TXB2 and 11-Dehydro-13,14-Dihydro-15-Keto-TXB2

In patients who had recently suffered a pulmonary embolism, plasma concentrations of 11-dehydro-TXB2 were elevated to a greater extent than either the 11-dehydro-13,14-dihydro-15-keto-TXB2 metabolite or the 2,3-dinor-TXB2 metabolite measured simultaneously in the same plasma samples [1]. Furthermore, in patients with severe atherosclerosis (in whom urinary 2,3-dinor-TXB2 was elevated), plasma 11-dehydro-TXB2 ranged from 5–50 pg/mL, significantly higher (P < 0.01) than the 0.9–1.8 pg/mL range observed in healthy subjects [2]. Aspirin pretreatment (325 mg) suppressed 11-dehydro-TXB2 in volunteers, confirming its platelet-dependent origin [2].

pulmonary embolism clinical biomarker sensitivity thromboxane metabolites

Fractional Conversion Equivalence: 11-Dehydro-TXB2 (6.8%) Matches 2,3-Dinor-TXB2 (6.4%) as a Quantitative Endpoint

In a controlled intravenous TXB2 infusion study across a 50-fold dose range (0.1, 1.0, and 5.0 ng/kg/min for 6 hours) in healthy aspirin-pretreated volunteers, the fractional elimination of 11-dehydro-TXB2 into urine was independent of the TXB2 infusion rate and averaged 6.8 ± 0.7%, compared with 6.4 ± 0.9% for 2,3-dinor-TXB2 [1]. The linear relationship between infused TXB2 mass and urinary 11-dehydro-TXB2 excretion (y = 0.0058x, r = 0.94, P < 0.001) enabled calculation of endogenous TXB2 entry rate at 0.12 ng/kg/min [1]. Aspirin suppressed urinary 11-dehydro-TXB2 by 91% [2].

fractional conversion TXB2 infusion urinary excretion rate

CRTH2 Receptor Agonism: 11-Dehydro-TXB2 Is a Full Agonist, Unlike TXB2 and the TXA2 Analog U46,619

In a head-to-head pharmacological comparison using flow cytometric shape change assays in human eosinophils and basophils, 11-dehydro-TXB2 activated both cell types, whereas the TXA2 analog U46,619 and the parent compound TXB2 did not [1]. 11-Dehydro-TXB2 was identified as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2, also known as DP2), the same receptor activated by prostaglandin D2 (PGD2). At threshold concentrations, 11-dehydro-TXB2 showed no antagonistic effect on CRTH2-mediated responses induced by PGD2 [1]. The response was inhibited by the TP/CRTH2 antagonist ramatroban but not by the selective TP antagonist SQ29,548, confirming CRTH2-specific signaling [1].

CRTH2 receptor eosinophil activation allergic inflammation

High-Value Application Scenarios Where 11-Dehydro-Thromboxane B2 Is the Only Rational Procurement Choice


Clinical Studies of In Vivo Platelet Activation Where Plasma TXB2 Is Contraindicated

For any cardiovascular or thrombosis clinical trial requiring plasma-based quantification of TXA2 biosynthesis, 11-dehydro-TXB2 is the only analytically valid choice. As established by FitzGerald et al. (PNAS, 1986), plasma TXB2 levels are artifactually inflated by 5-fold or more during routine blood collection due to ex vivo platelet activation, whereas 11-dehydro-TXB2 concentrations remain stable across serial catheter samples [7]. The long half-life of 45–60 minutes further enables time-integrated sampling that captures phasic TXA2 release events [4]. Procurement of 11-dehydro-TXB2 ELISA kits or analytical reference standards is mandatory for studies of aspirin pharmacodynamics, atherosclerosis progression, or acute coronary syndrome biomarker validation where plasma TXB2 would produce uninterpretable data.

Aspirin Response Testing and Antiplatelet Therapy Monitoring via Urinary 11-Dehydro-TXB2

Urinary 11-dehydro-TXB2 is the consensus biomarker for assessing aspirin pharmacodynamics and identifying incomplete cyclooxygenase-1 suppression. Aspirin treatment suppresses urinary 11-dehydro-TXB2 by 91% [7], a more complete suppression than observed for the alternative metabolite 2,3-dinor-TXB2 (~75% in primate studies) [4]. The 7.5-fold greater urinary abundance of 11-dehydro-TXB2 (792 ± 119 pg/mg creatinine) compared to 2,3-dinor-TXB2 (106 ± 21 pg/mg creatinine) [5] provides superior analytical sensitivity for detecting residual TXA2 biosynthesis in patients undergoing antiplatelet therapy. Commercial competitive ELISA kits and deuterated internal standards (11-dehydro-TXB2-d4) for LC-MS/MS are specifically configured for this application scenario.

Allergic Inflammation Research Requiring CRTH2/DP2 Receptor Pharmacological Profiling

11-Dehydro-TXB2 occupies a unique pharmacological niche as the only thromboxane metabolite that functions as a full agonist of the CRTH2 (DP2) receptor on human eosinophils, basophils, and TH2 lymphocytes [7]. Neither TXB2 nor the TXA2 analog U46,619 activates this receptor [7]. Researchers investigating CRTH2-mediated allergic inflammation, asthma pathogenesis, or PGD2-independent CRTH2 activation pathways must procure authentic 11-dehydro-TXB2 as a pharmacological tool, as no alternative thromboxane metabolite can substitute for this receptor activity. The compound is relevant for both ligand-binding displacement studies and functional assays measuring eosinophil shape change or chemotaxis.

Preclinical Species-Specific Thromboxane Metabolism Studies Requiring Species-Validated Biomarkers

The utility of 11-dehydro-TXB2 as a TXA2 biomarker is species-dependent. Naraba et al. (Thrombosis Research, 1995) demonstrated that 11-dehydro-TXB2 is a reliable indicator of TXA2 formation in rabbits, guinea pigs, monkeys, and rats, but not in dogs—where 2,3-dinor-TXB2 is the appropriate alternative [7]. The AUC ratio of 11-dehydro-TXB2 to TXB2 varies dramatically across species: rabbits (1.94) > guinea pigs > monkey > rats > dogs [7]. This species-specific metabolism must inform procurement decisions: laboratories using rabbit, guinea pig, monkey, or rat models should select 11-dehydro-TXB2 analytical standards and immunoassays, whereas canine studies require 2,3-dinor-TXB2-specific reagents. Failure to account for species differences will result in false-negative biomarker data.

Quote Request

Request a Quote for 11-dehydro-thromboxane B2(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.